(Rac)-PAT-494

Autotaxin inhibition LPA production IC50

Select (Rac)-PAT-494 as your reference type II ATX inhibitor. It occupies the enzyme's hydrophobic pocket/channel, achieving an IC50 of 20 nM (100% maximal inhibition) in lysoPLD activity assays and robust oral LPA reduction in rodent models. The racemic mixture, with a ΔGscore of -3.606 kcal/mol between S- and R-enantiomers, provides a calibrated benchmark for chiral resolution and scaffold optimization—far superior to generic ATX inhibitors lacking validated binding kinetics, cellular potency, and oral bioavailability data.

Molecular Formula C20H16FN3O2
Molecular Weight 349.4 g/mol
Cat. No. B15570977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-PAT-494
Molecular FormulaC20H16FN3O2
Molecular Weight349.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H16FN3O2/c21-13-7-5-12(6-8-13)10-23-16-4-2-1-3-14(16)15-9-17-19(25)22-20(26)24(17)11-18(15)23/h1-8,17H,9-11H2,(H,22,25,26)
InChIKeyLRGAZQBFSHLAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-PAT-494: Key Procurement Specifications and Core Pharmacology


(Rac)-PAT-494 is a racemic type II autotaxin (ATX) inhibitor characterized by its imidazo[1',5':1,6]pyrido[3,4-b]indole core and a 4-fluorobenzyl substituent . It inhibits the lysophospholipase D (lysoPLD) activity of ATX, thereby reducing production of the bioactive lipid lysophosphatidic acid (LPA) . The compound demonstrates high activity in both biochemical and plasma-based assays and exhibits oral activity in rodent models .

Why (Rac)-PAT-494 Cannot Be Replaced by Other ATX Inhibitors


Autotaxin inhibitors are classified into distinct types based on their binding modes and molecular interactions. (Rac)-PAT-494 is a type II inhibitor that occupies the enzyme's hydrophobic pocket and channel, a binding mode shared by only a subset of ATX inhibitors [1]. Furthermore, the compound exists as a racemic mixture of two enantiomers that exhibit significantly different binding affinities for the ATX enzyme [1]. These structural and stereochemical features directly impact potency and in vivo activity, rendering simple substitution with another ATX inhibitor invalid without empirical verification of comparable binding kinetics, cellular LPA reduction, and oral bioavailability.

Quantitative Differentiation: (Rac)-PAT-494 vs. ATX Inhibitor Comparators


Comparative Potency Against Human ATX: (Rac)-PAT-494 vs. Type II and Type I Inhibitors

In a standardized lysoPLD assay using LPC as substrate, (Rac)-PAT-494 exhibited an average IC50 of 20 nM (0.020 µM, SD 0.007, n=3) [1]. This potency is 23.6-fold higher than that of the type II inhibitor PAT-078 (IC50 0.472 µM) but 4-fold lower than the type I inhibitor PF-8380 (IC50 0.005 µM) [1]. Importantly, (Rac)-PAT-494 achieved 100% maximal inhibition of ATX lysoPLD activity, confirming full target engagement under these assay conditions [1].

Autotaxin inhibition LPA production IC50 Type II inhibitor

Enantiomeric Binding Affinity: (Rac)-PAT-494 Contains the More Active S-Enantiomer

Molecular docking studies of PAT-494 into the ATX crystal structure (PDB 4ZGA) revealed that the S-enantiomer achieves a substantially more favorable binding score (Gscore = -13.168 kcal/mol) compared to the R-enantiomer (Gscore = -9.562 kcal/mol) [1]. This 3.606 kcal/mol difference in calculated binding energy predicts that the S-enantiomer contributes disproportionately to the overall inhibitory activity of the racemic mixture.

Enantiomeric discrimination Molecular docking Gscore Chiral resolution

Oral Bioactivity: (Rac)-PAT-494 Reduces Plasma LPA In Vivo

(Rac)-PAT-494 demonstrates functional oral activity in vivo: oral administration to rats significantly reduces circulating plasma LPA levels . This contrasts with numerous early-generation ATX inhibitors that exhibit poor oral absorption and are limited to intraperitoneal or intravenous administration.

Oral bioavailability In vivo pharmacology LPA reduction Rat model

Binding Mode Distinction: Type II Hydrophobic Pocket Occupation vs. Type III Allosteric Modulation

(Rac)-PAT-494 is a type II ATX inhibitor that binds within the enzyme's hydrophobic pocket and channel, directly obstructing lipid substrate access . This contrasts with type III inhibitors (e.g., TUDCA, IC50 = 11 µM; ursodeoxycholic acid, IC50 = 9 µM) that occupy an allosteric regulatory tunnel and modulate activity noncompetitively . The difference in binding site translates to distinct structure-activity relationships and can influence susceptibility to resistance mutations.

Binding mode Type II inhibitor Hydrophobic pocket Allosteric regulation

Recommended Applications for (Rac)-PAT-494 in ATX Research and Inhibitor Development


In Vitro Biochemical Screening for Type II ATX Inhibitor Potency

Use (Rac)-PAT-494 as a reference compound in ATX lysoPLD activity assays (LPC substrate) to benchmark the potency of novel type II ATX inhibitors. Its established IC50 of 20 nM (100% maximal inhibition) provides a calibrated reference point for comparing hit-to-lead candidates [1].

In Vivo Pharmacodynamic Studies of LPA Reduction

Employ (Rac)-PAT-494 in rodent models to assess the pharmacodynamic relationship between oral ATX inhibition and plasma LPA reduction. Its demonstrated oral activity enables repeated dosing paradigms not feasible with parenteral-only inhibitors .

Enantiomeric Selectivity and Chiral Optimization Studies

Leverage the racemic nature of (Rac)-PAT-494 and the known binding differential between its S- and R-enantiomers (ΔGscore = -3.606 kcal/mol) to guide chiral resolution efforts or to explore stereoselective modifications of the imidazo-pyridoindole scaffold [1].

Mechanistic Studies of Type II ATX Inhibition

Utilize (Rac)-PAT-494 as a prototypical type II inhibitor in crystallographic, mutagenesis, and competitive binding experiments to dissect the structural determinants of hydrophobic pocket and channel occupation by ATX ligands .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-PAT-494

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.